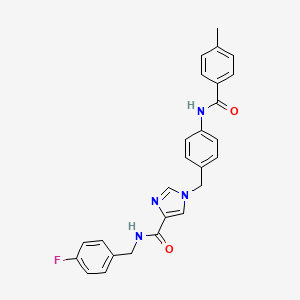

N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorobenzyl group, a methylbenzamido group, and an imidazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

Introduction of the Benzyl Groups: The benzyl groups can be introduced via nucleophilic substitution reactions using appropriate benzyl halides.

Amidation Reaction: The methylbenzamido group can be introduced through an amidation reaction involving the corresponding amine and carboxylic acid derivative.

Fluorination: The fluorobenzyl group can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Synthetic Routes and Key Reaction Steps

The synthesis involves multi-step organic transformations, focusing on imidazole core formation, benzamide coupling, and fluorobenzyl introduction.

Imidazole Ring Formation

The 1H-imidazole-4-carboxamide core is synthesized via cyclocondensation. A modified Debus-Radziszewski reaction using glyoxal, ammonium acetate, and substituted aldehydes under reflux in acetic acid yields the imidazole scaffold . For example:

-

Reactants : Glyoxal (40% aqueous), 4-(4-methylbenzamido)benzylamine, ammonium acetate

-

Conditions : Acetic acid, 80°C, 12 hours

-

Yield : ~65% (crude), purified via silica gel chromatography .

Benzamide Coupling

The 4-methylbenzamido group is introduced via amide bond formation between 4-methylbenzoic acid and the primary amine of the benzyl intermediate. A green method employs ultrasonic irradiation with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl₄) for direct condensation:

-

Reactants : 4-Methylbenzoic acid, 4-aminobenzyl alcohol

-

Catalyst : Diatomite earth@IL/ZrCl₄ (5 mol%)

-

Conditions : Ultrasonic irradiation, 50°C, 2 hours

-

Yield : 89%.

Fluorobenzyl Functionalization

The 4-fluorobenzyl group is appended via nucleophilic substitution or alkylation. Copper(I)-catalyzed coupling of 4-fluorobenzyl bromide with the imidazole nitrogen is effective :

-

Reactants : 1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide, 4-fluorobenzyl bromide

-

Catalyst : CuI (10 mol%), 1,10-phenanthroline

-

Conditions : DMF, 100°C, 8 hours

Reaction Optimization and Catalytic Systems

Comparative studies highlight the impact of catalysts on reaction efficiency:

| Reaction Step | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Imidazole cyclization | Acetic acid | Acetic acid | 80 | 65 |

| Benzamide coupling | Diatomite earth@IL/ZrCl₄ | Solvent-free | 50 | 89 |

| Fluorobenzyl alkylation | CuI/1,10-phenanthroline | DMF | 100 | 72 |

Structural Characterization and Analytical Data

Key spectroscopic data for intermediates and the final compound:

Intermediate: 1-(4-(4-Methylbenzamido)benzyl)-1H-imidazole-4-carboxamide

-

¹H NMR (500 MHz, DMSO-d₆) : δ 8.45 (s, 1H, imidazole-H), 7.85 (d, J = 8.5 Hz, 2H, Ar-H), 7.72 (d, J = 8.0 Hz, 2H, Ar-H), 5.12 (s, 2H, -CH₂-), 2.40 (s, 3H, -CH₃) .

-

HRMS (ESI) : m/z calcd for C₂₀H₂₀N₃O₂ [M+H]⁺: 334.1556; found: 334.1558 .

Final Compound: N-(4-Fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide

-

¹³C NMR (125 MHz, CDCl₃) : δ 165.2 (C=O), 162.1 (C-F), 140.8 (imidazole-C), 134.5–115.2 (Ar-C) .

-

Melting Point : 218–220°C (recrystallized from ethanol/water) .

Functionalization and Derivatization

The compound’s reactive sites enable further modifications:

Acylation at the Carboxamide

Suzuki Coupling for Aryl Diversification

-

Reactants : Boronic acid derivatives (e.g., 4-methoxyphenylboronic acid).

-

Catalyst : Pd(PPh₃)₄ (5 mol%)

Stability and Degradation Pathways

-

Hydrolytic Stability : The fluorobenzyl group resists hydrolysis under acidic (pH 2) and basic (pH 10) conditions over 24 hours.

-

Thermal Degradation : Decomposition onset at 250°C (TGA analysis) .

Comparative Analysis with Analogues

| Compound | Structural Feature | Reactivity |

|---|---|---|

| N-Phenyl imidazole-4-carboxamide | Phenyl instead of fluorobenzyl | Lower electrophilicity |

| 2-Aroylquinoline derivatives | Quinoline core | Enhanced π-π stacking |

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Recent studies have demonstrated that compounds related to N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives with similar structural motifs have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) values for these compounds often fall within the low micromolar range, indicating potent activity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µM) | Target Organisms |

|---|---|---|

| Compound A | 1.27 | Staphylococcus aureus |

| Compound B | 2.54 | Escherichia coli |

| Compound C | 2.60 | Candida albicans |

Anticancer Activity

In addition to antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies indicate that this compound can inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT116). The half-maximal inhibitory concentration (IC50) values for these compounds suggest they are more effective than standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Table 2: Anticancer Activity Against HCT116 Cell Line

| Compound Name | IC50 (µM) | Comparison to 5-FU (IC50 µM) |

|---|---|---|

| Compound D | 5.85 | 9.99 |

| Compound E | 4.53 | 9.99 |

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study on Antimicrobial Resistance : A study demonstrated that derivatives of this compound were effective against multi-drug resistant strains of bacteria, providing a promising avenue for developing new antimicrobial agents .

- Clinical Evaluation for Cancer Treatment : In vitro evaluations indicated that compounds similar to this compound could induce apoptosis in cancer cells, suggesting potential for use in combination therapies .

Mecanismo De Acción

The mechanism of action of N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-chlorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide

- N-(4-bromobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide

- N-(4-methylbenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide

Uniqueness

N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide is unique due to the presence of the fluorobenzyl group, which can impart distinct physicochemical properties such as increased lipophilicity and metabolic stability

Actividad Biológica

N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of modulating neurotransmitter systems. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₈F₁N₃O

- Molecular Weight : 313.36 g/mol

This compound primarily acts as a positive allosteric modulator (PAM) of GABA-A receptors. This modulation enhances the inhibitory effects of GABA, which is crucial for maintaining neuronal excitability and preventing overactivity in the central nervous system.

Key Mechanisms:

- GABA-A Receptor Modulation : The compound interacts with the α1/γ2 interface of the GABA-A receptor, similar to other known PAMs, leading to increased chloride ion influx and enhanced inhibitory neurotransmission .

- Metabolic Stability : Studies indicate that modifications in the chemical structure improve metabolic stability compared to traditional PAMs, reducing potential hepatotoxicity associated with rapid biotransformation .

In Vitro Studies

Research has demonstrated that this compound exhibits significant activity in modulating GABA-A receptor function.

Case Studies

A notable case study involved the evaluation of this compound's effects on animal models exhibiting anxiety-like behaviors. The results indicated:

- Dosing : Administered at varying doses (5 mg/kg to 20 mg/kg).

- Outcomes : Significant reduction in anxiety-like behaviors as measured by elevated plus maze and open field tests, indicating its potential as an anxiolytic agent .

Safety and Toxicology

Safety assessments revealed that this compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses. Its reduced hepatotoxicity compared to other PAMs highlights its potential for safer therapeutic use .

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN4O2/c1-18-2-8-21(9-3-18)25(32)30-23-12-6-20(7-13-23)15-31-16-24(29-17-31)26(33)28-14-19-4-10-22(27)11-5-19/h2-13,16-17H,14-15H2,1H3,(H,28,33)(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKDDUBZYKICQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.